Arnicolide D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

- Nasopharyngeal carcinoma (NPC): Research suggests that Arnicolide D can inhibit the proliferation of NPC cells, induce cell cycle arrest, and trigger apoptosis (programmed cell death) []. This effect is believed to be mediated by the downregulation of anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic protein Bax, leading to the activation of caspases, a family of enzymes responsible for cell death [].

- Breast cancer: Studies have shown that Arnicolide D can inhibit the growth and invasion of breast cancer cells by inducing a combination of cell death pathways, including apoptosis, ferroptosis (iron-dependent cell death), and parthanatos (apoptosis triggered by DNA damage) []. This effect is thought to be linked to the generation of oxidative stress within the cancer cells [].

- Colon cancer: In earlier research, Arnicolide D, along with other compounds from Centipeda minima extract, demonstrated the ability to induce apoptosis in human colon cancer cell lines [].

Arnicolide D is a natural sesquiterpene lactone derived from the herb Centipeda minima. Its chemical formula is and it has been identified as a compound with significant therapeutic potential, particularly in oncology. This compound exhibits a range of biological activities, including anti-cancer effects against various types of tumors such as nasopharyngeal carcinoma and triple-negative breast cancer .

The mechanism of action of Arnicolide D is still under investigation. However, its anti-inflammatory properties are believed to be associated with the inhibition of enzymes like 5-lipoxygenase, which are involved in the inflammatory pathway []. Arnicolide D might also interact with other cellular signaling pathways to modulate the inflammatory response.

Arnica preparations, including those containing Arnicolide D, are generally considered safe for topical use. However, oral ingestion of Arnica can be toxic and lead to gastrointestinal problems and other complications []. Due to its potential toxicity, Arnica-based products are not recommended for internal use.

The chemical reactivity of Arnicolide D primarily involves its ability to interact with various cellular pathways. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways, particularly cleaved caspase 9 and PARP (poly (ADP-ribose) polymerase) cleavage, which are indicative of programmed cell death mechanisms . Additionally, Arnicolide D influences the expression of cell cycle regulators such as cyclin D3 and cdc2, contributing to cell cycle arrest at the G2/M phase .

Arnicolide D demonstrates notable biological activities, including:

- Anti-cancer Properties: It inhibits cell viability in nasopharyngeal carcinoma and triple-negative breast cancer cells in a concentration- and time-dependent manner. The compound induces apoptosis and cell cycle arrest, which are critical for its anti-tumor effects .

- Endoplasmic Reticulum Stress Induction: Recent studies have shown that Arnicolide D can induce endoplasmic reticulum stress-mediated oncosis in hepatocellular carcinoma cells, leading to non-apoptotic forms of cell death .

- Inhibition of Signaling Pathways: It suppresses key signaling pathways such as PI3K/AKT/mTOR and STAT3, which are often dysregulated in cancer .

The synthesis of Arnicolide D typically involves extraction from the Centipeda minima plant. The compound can be isolated through various methods such as:

- Solvent Extraction: Utilizing organic solvents to extract the active compounds from plant materials.

- Chromatographic Techniques: Employing high-performance liquid chromatography for purification and identification of Arnicolide D from crude extracts.

Research continues into synthetic methodologies that could allow for more efficient production of Arnicolide D for research and therapeutic applications.

Arnicolide D has potential applications in:

- Cancer Treatment: Due to its ability to inhibit tumor growth and induce apoptosis, it is being explored as a lead compound for developing new anti-cancer therapies .

- Pharmacological Research: Its unique mechanisms of action make it a valuable candidate for studying cancer biology and therapeutic strategies against resistant cancer types.

Studies have focused on how Arnicolide D interacts with various cellular components:

- Cell Cycle Regulators: The compound modulates the expression of cyclins and cyclin-dependent kinases, affecting cell cycle progression.

- Caspase Activation: It activates caspases involved in apoptosis, demonstrating its role in programmed cell death pathways .

- Reactive Oxygen Species: Research indicates that Arnicolide D induces oxidative stress in cancer cells, which is crucial for its cytotoxic effects .

Arnicolide D shares structural similarities with other sesquiterpene lactones. Here are some comparable compounds:

| Compound | Source | Biological Activity |

|---|---|---|

| Brevilin A | Centipeda minima | Anti-cancer properties; induces apoptosis |

| Arnicolide C | Centipeda minima | Similar anti-cancer effects; less potent than D |

| Costunolide | Saussurea costus | Anti-inflammatory; potential anti-cancer effects |

| Parthenolide | Tanacetum parthenium | Anti-cancer; inhibits NF-kB signaling |

Uniqueness of Arnicolide D: While many sesquiterpene lactones exhibit anti-cancer properties, Arnicolide D's specific ability to induce both apoptosis and oncosis via distinct signaling pathways highlights its unique therapeutic potential. Its dual mechanism—promoting both apoptotic and non-apoptotic cell death—sets it apart from similar compounds .

Arnicolide D is a sesquiterpene lactone with the molecular formula C₁₉H₂₄O₅ and a molecular weight of 332.39 g/mol [1] [2]. This natural compound appears as a white to off-white solid in its pure form [7]. Arnicolide D has been isolated from several plant species, most notably from Centipeda minima and Arnica montana [1] [3].

The physical properties of Arnicolide D include its solubility characteristics, which show that it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) [3] [6]. For optimal storage conditions, Arnicolide D should be kept at -20°C, protected from light and moisture to maintain its stability [2]. Under proper storage conditions, Arnicolide D maintains stability for approximately one year [2].

Table 1: Physical and Chemical Properties of Arnicolide D

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄O₅ |

| Molecular Weight | 332.39 g/mol |

| Physical Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C, protected from light and moisture |

| Stability | 1 year under proper storage |

| CAS Number | 34532-68-8 |

Stereochemical Configuration and Spatial Arrangement

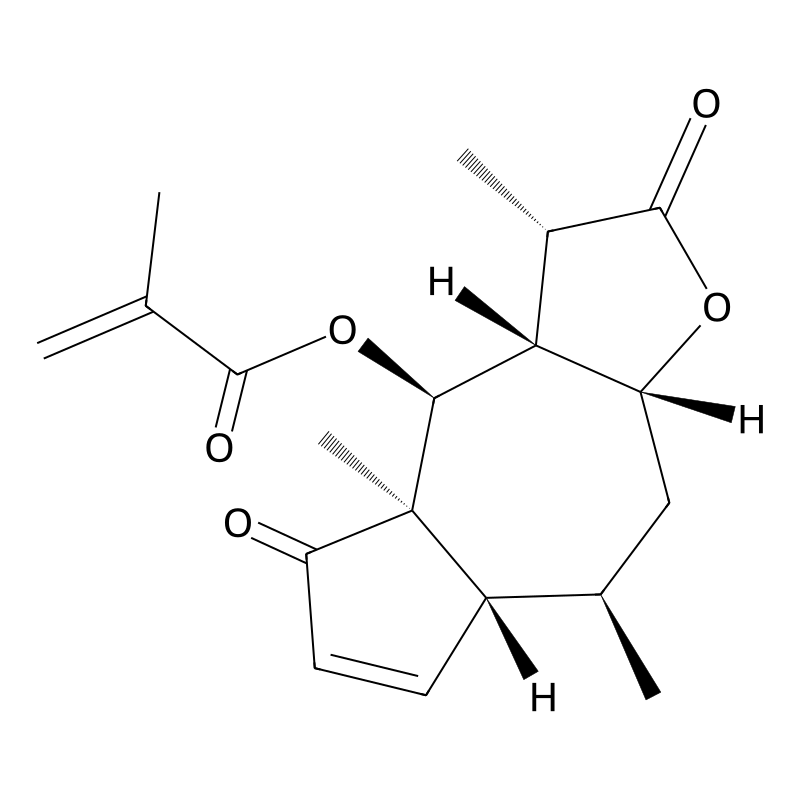

Arnicolide D possesses a complex stereochemical configuration with multiple stereogenic centers that define its three-dimensional structure [1]. The compound belongs to the pseudoguaianolide class of sesquiterpene lactones, characterized by a distinctive 5/7/5 tricyclic fused core structure consisting of a five-membered ring connected to a seven-membered ring, which is further fused to a five-membered lactone ring [12] [14].

The absolute stereochemical configuration of Arnicolide D is designated as (1S,3aR,5R,5aR,8aR,9S,9aR) according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature [1]. This configuration indicates the spatial orientation of substituents at each stereogenic center within the molecule. The systematic name for Arnicolide D is [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate [1].

The spatial arrangement of Arnicolide D features a methacrylate group attached to the core structure, which distinguishes it from other related compounds in the same class [10] [11]. This methacrylate group is positioned at C-9 of the azuleno[6,5-b]furan skeleton, contributing to the unique three-dimensional structure of the molecule [1] [16]. The compound is also known as 11α,13-dihydrohelenalin methacrylate, indicating its structural relationship to helenalin with specific modifications [1] [13].

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for the structural elucidation of Arnicolide D [21] [28]. Both proton (¹H) and carbon (¹³C) NMR analyses provide critical information about the carbon skeleton, functional groups, and stereochemical configuration of the compound [24] [25].

The ¹H NMR spectrum of Arnicolide D reveals characteristic signals that correspond to its structural features [21]. The methacryloyl group shows distinctive signals for the vinyl protons, typically appearing as singlets in the range of δ 5.5-6.3 ppm [28]. The proton attached to the carbon bearing the methacrylate group (H-9) appears as a multiplet at approximately δ 5.4 ppm, indicating its position in a sterically constrained environment [21] [28].

The ¹³C NMR spectrum of Arnicolide D displays signals for all 19 carbon atoms in the molecule [24]. Particularly diagnostic are the carbonyl carbon signals of the lactone ring (approximately δ 170 ppm) and the ketone group (approximately δ 205 ppm) [24] [25]. The carbon atoms of the methacrylate group show characteristic chemical shifts, with the carbonyl carbon resonating at approximately δ 167 ppm and the vinyl carbons at approximately δ 135 and δ 125 ppm [24] [28].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for complete structural assignment of Arnicolide D [28]. These techniques establish connectivity between protons and carbons, confirming the azuleno[6,5-b]furan skeleton and the positions of various substituents [21] [28].

Mass Spectrometry Profiles

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of Arnicolide D, aiding in its identification and structural characterization [21]. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of Arnicolide D typically shows a protonated molecular ion [M+H]⁺ at m/z 333.1694, consistent with its molecular formula C₁₉H₂₄O₅ [21].

The fragmentation pattern of Arnicolide D follows a characteristic pathway similar to other pseudoguaianolide sesquiterpene lactones [21]. The primary fragmentation involves the cleavage of the C-O bond at the position where the methacrylate group is attached (C-9), resulting in the loss of the methacrylate moiety [21]. This produces a significant fragment ion that can be observed in the mass spectrum [21].

Further fragmentation involves the breaking of the five-membered lactone ring, yielding additional fragment ions that help confirm the structural features of the compound [21]. The mass spectrometric data, when combined with NMR spectroscopy, provides comprehensive evidence for the structural assignment of Arnicolide D [21] [28].

Infrared Spectroscopy Characteristics

Infrared (IR) spectroscopy offers valuable insights into the functional groups present in Arnicolide D [23]. The IR spectrum of Arnicolide D exhibits several characteristic absorption bands that correspond to its key structural features [23].

The most prominent absorption band in the IR spectrum of Arnicolide D appears at approximately 1762 cm⁻¹, which is attributed to the carbonyl stretching vibration of the γ-lactone ring [23]. This is a diagnostic feature of sesquiterpene lactones and confirms the presence of this structural element in Arnicolide D [23].

Additional significant absorption bands include those at approximately 1720 cm⁻¹ (carbonyl stretching of the methacrylate ester), 1660-1670 cm⁻¹ (carbon-carbon double bond stretching), and 1150-1250 cm⁻¹ (carbon-oxygen stretching vibrations) [23]. The IR spectrum also shows absorption bands in the region of 2850-2950 cm⁻¹, corresponding to carbon-hydrogen stretching vibrations of methyl and methylene groups [23].

The presence of these characteristic absorption bands in the IR spectrum, along with their specific frequencies and intensities, provides confirmatory evidence for the structural assignment of Arnicolide D when used in conjunction with other spectroscopic techniques [23].

Structural Relationship to Other Pseudoguaianolide Sesquiterpene Lactones

Arnicolide D belongs to the pseudoguaianolide subclass of sesquiterpene lactones, which are characterized by a distinctive 5/7/5 tricyclic skeleton [10] [12]. This structural framework consists of a five-membered ring connected to a seven-membered ring, with a five-membered lactone ring fused to the seven-membered ring [12] [14]. Pseudoguaianolides differ from guaianolides primarily in the position of the methyl group at C-5 [14].

Arnicolide D shares significant structural similarities with helenalin, another important pseudoguaianolide [13]. In fact, Arnicolide D is classified as a dihydrohelenalin derivative, specifically 11α,13-dihydrohelenalin methacrylate [1] [16]. The main structural difference between Arnicolide D and helenalin lies in the reduction of the carbon-carbon double bond at positions 11 and 13, as well as the presence of a methacrylate group instead of a hydroxyl group at position 6 [13] [16].

Other closely related compounds include Arnicolide A (dihydrohelenalin acetate), which differs from Arnicolide D in having an acetate group instead of a methacrylate group [15]. Brevilin A, another pseudoguaianolide isolated from Centipeda minima, shares the same core structure as Arnicolide D but features different substituents [10] [11].

The structural features that distinguish pseudoguaianolides like Arnicolide D include the presence of an α,β-unsaturated lactone moiety within the A ring, which functions as a Michael acceptor and contributes significantly to their biological activities [10] [11]. Additionally, the C/B ring junction at positions 7 and 8, along with diverse substitutions at position 6 (such as the methacrylate group in Arnicolide D), creates unique three-dimensional structures that influence their chemical and biological properties [10] [11].

Distribution in Asteraceae Family

Arnicolide D represents a significant sesquiterpene lactone compound found within the Asteraceae family, demonstrating a selective distribution pattern among specific genera [1] [2] [3]. The compound exhibits a restricted occurrence profile, being primarily documented in three key species: Arnica montana, Arnica acaulis, and Centipeda minima [1] [2] [4]. This selective distribution reflects the specialized biosynthetic capabilities within certain Asteraceae lineages [3] [5].

| Species | Common Name | Geographic Distribution | Habitat | Arnicolide D Content |

|---|---|---|---|---|

| Arnica montana | Mountain arnica | Continental Europe (up to 3000m altitude), mountainous regions of Europe and southern Russia | Montane to alpine habitats, nutrient-poor acidic soils, heathlands and pine forests | Present in flower heads |

| Arnica acaulis | Common leopardbane | Southeastern and east-central United States (Delaware to Florida, New Jersey to Pennsylvania) | Longleaf pine savannas, sandy oak woodlands, coastal plain and lower piedmont | Present (confirmed by PubChem and multiple sources) |

| Centipeda minima | Spreading sneezeweed | Native to Asia, Australia, New Zealand; naturalized in Florida wetlands | Wetlands, disturbed areas, paddy fields, stream banks, floodplains | Dominant sesquiterpene lactone, primary source for research |

Arnica Species (Arnica montana, Arnica acaulis)

Arnica montana serves as the European representative of arnicolide D-producing species, endemic to continental Europe and extending throughout mountainous regions up to 3000 meters altitude [6] [7]. This species demonstrates remarkable ecological specificity, thriving in nutrient-poor acidic soils characteristic of montane to alpine environments [8] [6]. The distribution spans from northern France and Belgium through Scandinavia, extending eastward to Lithuania and southward to the Pyrenees and northern Italy [6]. Arnica montana exhibits pronounced morphological characteristics with bright yellow flower heads measuring 6-8 centimeters in diameter, consisting of 11-15 ray florets surrounding numerous disc florets [6].

The sesquiterpene lactone profile of Arnica montana demonstrates significant regional variation, with Central and Eastern European populations showing distinct chemical patterns compared to Spanish accessions [6]. Research indicates that Central European populations typically exhibit higher helenalin to dihydrohelenalin ratios, while Spanish populations display predominantly dihydrohelenalin derivatives [6]. This chemotaxonomic differentiation correlates with geographic distribution patterns and suggests potential subspecific chemical variation within the species [6].

Arnica acaulis represents the North American counterpart, distributed throughout the southeastern and east-central United States from Delaware to Florida and extending westward to Pennsylvania [9] [10]. This species occupies distinct ecological niches compared to its European relative, preferring longleaf pine savannas, sandy oak woodlands, and coastal plain environments [10]. Arnica acaulis demonstrates morphological adaptations to its habitat, including broadly elliptic basal leaves with prominent parallel venation and reduced cauline leaves [11] [10].

The biogeographic separation between Arnica montana and Arnica acaulis represents an interesting case study in disjunct distribution patterns within the genus [6]. Both species belong to the subgenus Montana, suggesting common evolutionary origins despite their current geographic isolation [6]. The presence of arnicolide D in both species indicates conservation of specific biosynthetic pathways across continental boundaries [1] [4].

Centipeda minima

Centipeda minima emerges as the most significant source of arnicolide D, demonstrating the highest concentrations of this sesquiterpene lactone among documented species [2] [12] [13]. This species exhibits a remarkably broad geographic distribution, native to eastern tropical Asia, Australia, and New Zealand, with recent naturalization documented in North American wetland environments [14] [15] [16].

The species demonstrates exceptional ecological adaptability, colonizing diverse wetland habitats including paddy fields, stream banks, floodplains, and disturbed areas [14] [17] [16]. Recent documentation of naturalized populations in Florida wetlands represents the first confirmed establishment of Centipeda minima outside cultivation in North America [14]. These populations likely originated from medicinal garden cultivation, indicating the species' potential for dispersal through human activities [14].

Centipeda minima exhibits distinctive morphological characteristics that facilitate identification, including sessile spherical flower heads and sprawling succulent growth habits [14]. The species demonstrates weedy tendencies with effective seed dispersal mechanisms involving both animal-mediated transport through adhesive trichomes and water-mediated rafting [14]. This dispersal capability contributes to its expanding distribution range and establishment in novel environments [14].

Phytochemical Profile

The phytochemical composition of arnicolide D-producing species reveals complex metabolic networks characteristic of Asteraceae secondary metabolism [12] [13] [18]. Centipeda minima demonstrates the most comprehensive chemical profile, containing over 191 identified compounds representing diverse biosynthetic pathways [12] [19].

| Compound Class | Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Sesquiterpene Lactones | Arnicolide D | C19H24O5 | 332.39 | 34532-68-8 |

| Sesquiterpene Lactones | Brevilin A | C20H26O5 | 346.42 | 16503-32-5 |

| Sesquiterpene Lactones | Arnicolide C | C19H26O5 | 334.39 | 34532-67-7 |

| Sesquiterpene Lactones | Microhelenin C | C20H26O5 | 346.42 | 63569-07-3 |

| Sesquiterpene Lactones | Minimolide F | C19H26O5 | 334.40 | 1367351-41-4 |

| Flavonoids | Quercetin | C15H10O7 | 302.20 | 117-39-5 |

| Flavonoids | Apigenin | C15H10O5 | 270.20 | 520-36-5 |

| Sterols | β-sitosterol | C29H50O | 414.71 | 145428-11-1 |

| Sterols | Stigmasterol | C29H48O | 412.69 | 83-48-7 |

| Triterpenoids | Friedelin | C30H50O | 426.70 | 559-74-0 |

Sesquiterpene lactones constitute the primary bioactive fraction, with arnicolide D and brevilin A identified as dominant compounds suitable for quality control markers [12] [20]. Recent chromatographic analysis utilizing ultra-performance liquid chromatography with tandem mass spectrometry confirms arnicolide D as a major component, with brevilin A serving as the co-dominant sesquiterpene lactone [20].

The flavonoid profile includes quercetin and apigenin as major representatives, contributing to the antioxidant and anti-inflammatory properties of the plant matrix [12]. Sterol components, particularly β-sitosterol and stigmasterol, provide membrane-stabilizing effects and contribute to the overall therapeutic profile [12]. Triterpenoid compounds, including friedelin and its derivatives, demonstrate anti-inflammatory and hepatoprotective activities [12].

Biosynthetic Pathways and Regulation

Sesquiterpene lactone biosynthesis follows the classical terpenoid pathway, initiating with farnesyl diphosphate as the universal precursor [21] [22] [18]. The biosynthetic sequence involves multiple enzymatic steps, beginning with cyclization by germacrene A synthase to form the basic sesquiterpene skeleton [22]. Subsequent oxidation by germacrene A oxidase produces germacrenoic acid, followed by lactonization through cytochrome P450 enzymes to yield the characteristic lactone ring structure [22].

Arnicolide D biosynthesis specifically involves costunolide as an intermediate, formed through the action of costunolide synthase from the CYP71BL subfamily [22]. This intermediate undergoes further modifications, including methylacrylation to produce the final arnicolide D structure [1] [23]. The biosynthetic pathway demonstrates conservation across Asteraceae species, although specific enzyme variants may contribute to structural diversity [21] [22].

Transcriptional regulation of sesquiterpene lactone biosynthesis involves complex networks of transcription factors responding to developmental and environmental cues [21]. Expression patterns show tissue-specific regulation, with highest concentrations typically observed in glandular trichomes and specialized secretory structures [21] [24]. Temporal regulation coordinates biosynthesis with plant developmental stages, with peak production often corresponding to flowering periods [21].

Chemotaxonomic Significance

Arnicolide D serves as a valuable chemotaxonomic marker within Asteraceae, providing insights into evolutionary relationships and species authentication [3] [25]. The compound's restricted distribution pattern among specific genera supports its utility in systematic studies and quality control applications [25]. Comparative analysis reveals that arnicolide D presence correlates with specific phylogenetic lineages within the family [3] [5].

The sesquiterpene lactone profile, including arnicolide D content, demonstrates utility for distinguishing closely related species and detecting adulteration in commercial preparations [20] [25]. Quantitative analysis methods enable precise determination of arnicolide D concentrations, supporting standardization efforts for medicinal plant materials [20]. Recent studies propose arnicolide D as a quality marker for Centipeda minima authentication, reflecting its abundance and stability [20] [25].

Chemotaxonomic applications extend beyond species identification to include population-level studies and geographic origin determination [26] [6]. Variations in arnicolide D content and related sesquiterpene lactone profiles provide information about genetic diversity and adaptation to local environmental conditions [26]. This information supports conservation efforts and sustainable utilization strategies for medicinal plant resources [6].

Seasonal and Environmental Factors Affecting Biosynthesis

Environmental parameters exert significant influence on arnicolide D biosynthesis and accumulation patterns [26]. Comprehensive field studies demonstrate that soil chemistry, particularly pH and nutrient availability, directly correlates with sesquiterpene lactone production [26]. Research on Arnica montana populations reveals positive correlations between soil pH, base saturation, and total sesquiterpene lactone content [26].

| Environmental Factor | Effect on STL Content | Significance Level | Plant Species Studied |

|---|---|---|---|

| Soil pH | Positive correlation (R² = 0.3) | p < 0.001 | Arnica montana |

| Base Saturation | Positive correlation (R² = 0.4) | p < 0.001 | Arnica montana |

| Carbon/Nitrogen Ratio | Negative correlation (R² = 0.2) | p < 0.001 | Arnica montana |

| Cation Exchange Capacity | Positive correlation (R² = 0.2) | p < 0.001 | Arnica montana |

| Species Richness | Positive correlation (R² = 0.4) | p < 0.001 | Arnica montana |

| Vegetation Cover | Positive correlation (R² = 0.2) | p < 0.001 | Arnica montana |

| Altitude | Negative correlation (R² = 0.1) | p < 0.01 | Arnica montana |

| Temperature | Influences seasonal variation | Reported in literature | Multiple Asteraceae |

| Rainfall | Affects biosynthetic activity | Reported in literature | Multiple Asteraceae |

| Soil Nutrient Status | Higher nutrients increase STL production | Documented correlation | Arnica montana |

Seasonal variation significantly impacts arnicolide D biosynthesis, with studies documenting fluctuations throughout the growing season [26]. Temperature and photoperiod serve as primary environmental cues triggering biosynthetic activity [26]. Optimal production typically occurs during flowering periods when metabolic activity reaches peak levels [20].

Soil nutrient status demonstrates complex relationships with sesquiterpene lactone production [26]. Moderate nutrient availability enhances biosynthesis, while extreme nutrient limitation or excess may reduce production efficiency [26]. The carbon to nitrogen ratio emerges as a critical factor, with lower ratios correlating with increased sesquiterpene lactone content [26].

Vegetation community composition influences individual plant chemistry through competitive interactions and allelopathic effects [26]. Higher species diversity correlates with increased sesquiterpene lactone production, potentially reflecting reduced competitive stress and optimal resource allocation [26]. These findings have important implications for cultivation practices and wild collection strategies aimed at maximizing arnicolide D yields [26].